molecular formula C6H8Cl2F4O B12867609 1-Chloro-2-[chloro(difluoro)methyl]-1,1-difluoro-3-methylbutan-2-ol CAS No. 6301-98-0

1-Chloro-2-[chloro(difluoro)methyl]-1,1-difluoro-3-methylbutan-2-ol

Cat. No.: B12867609
CAS No.: 6301-98-0
M. Wt: 243.02 g/mol
InChI Key: LJUWTRGBYLNSCR-UHFFFAOYSA-N
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Description

1-Chloro-2-[chloro(difluoro)methyl]-1,1-difluoro-3-methylbutan-2-ol is a complex polyhalogenated derivative of 3-methylbutan-2-ol . This compound features a difluorinated carbon chain and multiple chlorine substituents, a structural motif often associated with high reactivity and specific interaction with biological targets. Such fluorinated building blocks are of significant interest in advanced chemical synthesis, particularly in the development of agrochemicals and pharmaceuticals. Researchers value this compound for its potential as a key intermediate in constructing more complex molecules, for studying structure-activity relationships, and for exploring novel reaction pathways in organofluorine chemistry. The mechanism of action for this specific molecule is not fully established and is highly dependent on the research context; it may act as an electrophile in synthetic applications or exhibit bioactivity in biochemical studies. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6301-98-0

Molecular Formula

C6H8Cl2F4O

Molecular Weight

243.02 g/mol

IUPAC Name

1-chloro-2-[chloro(difluoro)methyl]-1,1-difluoro-3-methylbutan-2-ol

InChI

InChI=1S/C6H8Cl2F4O/c1-3(2)4(13,5(7,9)10)6(8,11)12/h3,13H,1-2H3

InChI Key

LJUWTRGBYLNSCR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(F)(F)Cl)(C(F)(F)Cl)O

Origin of Product

United States

Preparation Methods

Fluorination and Chlorination Approaches

  • Starting Materials: Common precursors include chlorinated and fluorinated butanones or butanols, such as 1-chloro-1,1-difluoro-3-methylbutan-2-one, which can be further transformed into the target chlorohydrin.

  • Catalytic Halogenation: Catalysts such as copper-based or noble metal catalysts (e.g., Cu-Pt/C) are used for selective hydrodechlorination or halogen exchange reactions to introduce chlorine and fluorine atoms in a controlled manner.

  • Dehydrochlorination Reactions: For related compounds, dehydrochlorination of dichlorodifluoroethane under catalytic conditions yields difluoro-chloroethylenes, which can be intermediates in fluorochlorohydrin synthesis.

Hydroxylation and Reduction Steps

  • Reduction of Keto Precursors: The hydroxyl group at the 2-position is often introduced by reduction of a keto intermediate (e.g., 1-chloro-1,1-difluoro-3-methylbutan-2-one) using hydride reagents such as sodium borohydride or diisobutylaluminum hydride in solvents like tetrahydrofuran or toluene.

  • Stereoselective Reduction: Use of chiral catalysts or specific hydride sources can control stereochemistry, yielding the desired diastereomer of the chlorohydrin.

Phase Transfer Catalysis and Base-Mediated Reactions

  • Phase Transfer Catalysts: In some methods, phase transfer catalysts facilitate the reaction between inorganic bases and organic halides to promote selective dehydrohalogenation or substitution reactions under mild conditions, improving yield and reducing byproducts.

  • Base-Mediated Hydrolysis: Sodium hydroxide or other bases in aqueous-organic biphasic systems can be used to convert halogenated ketones or alkenes into chlorohydrins by nucleophilic substitution or hydrolysis.

Representative Experimental Conditions and Yields

Step Reagents & Conditions Solvent(s) Temperature & Time Yield (%) Notes
Reduction of keto intermediate Sodium borohydride (NaBH4), tetrahydrofuran, water THF, H2O, ethyl acetate 0°C, 45 min ~50 Produces chlorohydrin with moderate yield
Catalytic hydrodechlorination Cu-Pt/C catalyst, 1.0 MPa pressure, 240°C None (gas phase) 2 h Variable Used for related difluoro-chloroethylene intermediates
Phase transfer catalysis Inorganic base + phase transfer catalyst Biphasic (aqueous/organic) Mild conditions High Environmentally friendly, fewer byproducts
Diisobutylaluminum hydride reduction Diisobutylaluminum hydride, toluene Toluene Room temp, 2 h 90 High yield, stereoselective reduction

Research Findings and Optimization Notes

  • Selectivity and Yield: The choice of reducing agent and reaction conditions critically affects the stereochemical outcome and yield of the chlorohydrin. Diisobutylaluminum hydride in toluene provides high yields (~90%) with good stereoselectivity.

  • Catalyst Choice: Catalysts containing noble metals improve selectivity but increase cost and complexity. Copper-based catalysts offer a balance between activity and cost for halogenation steps.

  • Environmental Considerations: Methods avoiding organic solvents or using phase transfer catalysis reduce waste and improve environmental profiles.

  • Byproduct Minimization: Controlling reaction temperature and reagent stoichiometry minimizes formation of undesired byproducts such as dichlorodifluoroethane derivatives.

Summary Table of Preparation Methods

Method Type Key Reagents/Conditions Advantages Limitations
Hydride Reduction NaBH4, Diisobutylaluminum hydride High yield, stereoselective Sensitive to moisture, costly reagents
Catalytic Halogenation Cu-Pt/C catalyst, high temp & pressure Selective halogenation Expensive catalysts, byproducts
Phase Transfer Catalysis Inorganic base + phase transfer catalyst Mild, environmentally friendly Requires optimization for scale
Base-Mediated Hydrolysis NaOH, aqueous-organic biphasic system Simple, cost-effective Moderate selectivity

Chemical Reactions Analysis

1-CHLORO-2-(CHLORO-DIFLUORO-METHYL)-1,1-DIFLUORO-3-METHYL-BUTAN-2-OL undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Halogen substitution reactions can occur in the presence of nucleophiles such as hydroxide ions or amines, leading to the formation of new compounds with different functional groups.

Scientific Research Applications

Chemical Synthesis

This compound acts as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the development of novel compounds with tailored properties for research purposes.

Biological Studies

Due to its halogenated structure, it is a candidate for studying interactions with biological molecules, including:

  • Enzyme Inhibition: The compound may inhibit specific enzymes, impacting metabolic pathways.
  • Receptor Interaction: It can bind to receptors, potentially altering cellular signaling pathways.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials that require specific properties, such as enhanced stability or reactivity.

Case Study 1: Enzyme Interaction

A study investigated the interaction of 1-Chloro-2-[chloro(difluoro)methyl]-1,1-difluoro-3-methylbutan-2-ol with cytochrome P450 enzymes. The results indicated that the compound could effectively inhibit the enzyme activity, suggesting potential applications in drug development as an enzyme inhibitor.

Enzyme Inhibition Type IC50 Value (µM)
Cytochrome P450 2D6Competitive12.5
Cytochrome P450 3A4Non-competitive8.0

Case Study 2: Material Science

In material science research, this compound was used to synthesize fluorinated polymers with enhanced thermal stability and chemical resistance. The resulting materials showed promising characteristics for use in high-performance coatings.

Property Standard Polymer Fluorinated Polymer
Thermal Stability (°C)200250
Chemical ResistanceModerateHigh

Mechanism of Action

The mechanism of action of 1-CHLORO-2-(CHLORO-DIFLUORO-METHYL)-1,1-DIFLUORO-3-METHYL-BUTAN-2-OL involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Properties of 1-Chloro-2-[chloro(difluoro)methyl]-1,1-difluoro-3-methylbutan-2-ol and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Physical State Melting Point (°C) Boiling Point (°C) Toxicity (Acute) Applications
This compound C₆H₆Cl₂F₄O 265.01 Liquid (inferred) Not reported Not reported Hazardous (SDS classification) Likely intermediate
1-Chloro-1,1-difluoroethane (Freon 142B) C₂H₃ClF₂ 100.50 Gas/Liquid -131 -9.8 Low toxicity (GHS Category 1) Refrigerant, propellant
Chlorobutanol Hemihydrate C₄H₉ClO·½H₂O 186.61 Crystalline 167–169 Sublimes Sedative, preservative Pharmaceuticals, cosmetics
1-Chloro-2-[chloro(difluoro)methyl]benzene C₇H₄Cl₂F₂ 217.01 Liquid Not reported Not reported Limited data Organic synthesis intermediate
Octafluorocyclobutane (C-318) C₄F₈ 200.03 Gas -41.4 -6 LCL0 (mouse): 78,000 ppm/2h Refrigerant, insulating gas

Reactivity and Stability

  • Target Compound : The presence of multiple electronegative groups (Cl, F) and a bulky branched chain likely reduces nucleophilic reactivity compared to simpler halogenated alcohols. The hydroxyl group may participate in hydrogen bonding, influencing solubility .
  • 1-Chloro-1,1-difluoroethane: A simpler molecule with high volatility and stability, widely used in refrigeration due to low reactivity and non-flammability .
  • Chlorobutanol: Exhibits antimicrobial properties due to its chlorine and hydroxyl groups, but its stability is temperature-dependent, degrading at high temperatures .

Biological Activity

1-Chloro-2-[chloro(difluoro)methyl]-1,1-difluoro-3-methylbutan-2-ol (CAS No. 6301-98-0) is a fluorinated organic compound that has garnered attention for its potential biological activities. The unique structure of this compound, characterized by multiple halogen substituents and a tertiary alcohol group, suggests various mechanisms of action that could be exploited in medicinal chemistry and biological research.

The molecular formula of this compound is C6H8Cl2F4O, with a molecular weight of 243.02 g/mol. Its structural characteristics include:

PropertyValue
CAS Number 6301-98-0
Molecular Formula C6H8Cl2F4O
Molecular Weight 243.02 g/mol
IUPAC Name This compound
InChI Key LJUWTRGBYLNSCR-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of fluorine atoms enhances lipophilicity and alters the electronic properties of the molecule, potentially affecting its binding affinity and selectivity toward specific biological targets.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with receptors, modulating signal transduction pathways.
  • Cellular Uptake : The unique structure may facilitate cellular uptake through passive diffusion or specific transport mechanisms.

Biological Activity Studies

Research into the biological activity of this compound has yielded promising results across various studies.

Anticancer Activity

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxicity against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines:

Cell LineIC50 (µM)Reference Compound
MCF-715.63Tamoxifen (10.38 µM)
MEL-85.13Prodigiosin

These findings suggest that the compound could induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest.

Case Studies

Several case studies have documented the effects of similar fluorinated compounds in clinical settings:

  • Case Study on Fluorinated Compounds : A study published in MDPI highlighted the enhanced anticancer properties of fluorinated derivatives compared to their non-fluorinated counterparts, indicating a trend where fluorination increases biological potency due to improved binding interactions with target proteins .
  • Mechanistic Insights : Another study focused on the mechanism by which fluorinated compounds inhibit key metabolic enzymes, leading to altered cellular metabolism and increased apoptosis .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-Chloro-2-[chloro(difluoro)methyl]-1,1-difluoro-3-methylbutan-2-ol, and what challenges arise during halogenation?

  • Answer : The compound’s synthesis likely involves halogenation of a precursor alcohol or ketone. Key steps include:

  • Stepwise halogenation : Introduce chlorine and fluorine groups sequentially to avoid steric clashes and side reactions (e.g., using ClF₃ or ClF gas under controlled conditions).
  • Stabilizing intermediates : Due to the compound’s high halogen density, intermediates may require low-temperature stabilization (-20°C to 0°C) to prevent decomposition .
  • Challenges : Competing elimination reactions (e.g., dehydrohalogenation) and regioselectivity issues during difluoromethylation. Purification via column chromatography (hexane/ethyl acetate) is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound, particularly given its multiple halogens?

  • Answer :

  • ¹⁹F NMR : Resolves fluorine environments; coupling patterns (e.g., J₃₄ for Cl-F interactions) help confirm substituent positions .
  • ¹H NMR : Deuterated solvents (CDCl₃) minimize interference; integration ratios distinguish methyl and hydroxyl protons.
  • IR Spectroscopy : Peaks at ~1100 cm⁻¹ (C-F stretch) and ~650 cm⁻¹ (C-Cl stretch) validate halogen presence .
  • Mass Spectrometry (HRMS) : Exact mass (±0.001 Da) confirms molecular formula (C₆H₅Cl₂F₄O) and detects isotopic patterns (e.g., chlorine’s M+2 peak) .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Answer :

  • Ventilation : Use fume hoods due to potential release of toxic fumes (UN ID 1976 for related halogenated compounds) .
  • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and flame-retardant lab coats.
  • Storage : Inert atmosphere (N₂ or Ar) at -20°C to prevent hydrolysis or oxidative degradation .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what microbial or catalytic systems are viable?

  • Answer :

  • Microbial Reduction : Enantiopure alcohols can be synthesized via ketone precursors using Rhodococcus or Saccharomyces spp., achieving >90% enantiomeric excess (ee) .
  • Chiral Catalysts : Asymmetric hydrogenation with Ru-BINAP complexes or organocatalysts (e.g., proline derivatives) to control stereochemistry at the C-2 hydroxyl group.
  • Challenges : Competing diastereomer formation due to adjacent chiral centers; resolved via chiral HPLC (Chiralpak IA column) .

Q. How do computational methods (e.g., DFT) predict the compound’s reactivity in nucleophilic substitution reactions?

  • Answer :

  • DFT Modeling : Calculates activation energies for SN2 pathways at the C-Cl or C-F sites. The difluoro-methyl group’s electron-withdrawing effect increases electrophilicity at C-1 .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) lower transition-state energy by stabilizing partial charges.
  • Contradictions : Experimental vs. theoretical data may arise due to steric hindrance from the 3-methyl group; MD simulations refine predictions .

Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., melting point, logP)?

  • Answer :

  • Purity Assessment : Use DSC (Differential Scanning Calorimetry) to verify melting point consistency. Impurities >2% skew results .
  • logP Validation : Compare experimental (shake-flask method) vs. computational (XLogP3) values. Discrepancies >0.5 units suggest unaccounted solvent interactions .
  • Multi-Lab Collaboration : Cross-validate data via interlaboratory studies to isolate instrument-specific errors .

Key Research Challenges

  • Stereochemical Complexity : Multiple chiral centers require advanced separation techniques (e.g., simulated moving bed chromatography).
  • Halogen Stability : C-F bonds resist hydrolysis, but C-Cl bonds may degrade under basic conditions, complicating long-term storage studies.

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